Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a chemical compound with the molecular formula and a molecular weight of approximately 287.65 g/mol. It is classified under the category of malonate derivatives and features a nitrophenyl group that enhances its reactivity and potential biological activity. The compound is identified by its CAS number 147124-32-1, and it has a polar surface area of 98.42 Ų, indicating its potential solubility in polar solvents .
Malonic acid esters, like Dimethyl 2-(4-chloro-2-nitrophenyl)malonate, possess two reactive ester groups. These groups can undergo nucleophilic substitution reactions, a fundamental tool for creating carbon-carbon bonds in organic molecules .
The presence of a chlorine atom and a nitro group on the aromatic ring can influence the reactivity of the molecule in various ways. The electron-withdrawing nature of the nitro group can activate the aromatic ring for further substitution reactions, while the chlorine group can serve as a leaving group in certain reactions .
Based on this information, Dimethyl 2-(4-chloro-2-nitrophenyl)malonate could be a potential precursor for the synthesis of various organic compounds through:
This reaction involves the condensation of two ester molecules, and the malonate moiety in Dimethyl 2-(4-chloro-2-nitrophenyl)malonate could participate in such reactions to form more complex molecules .
This reaction involves the coupling of an alkene with an aryl halide (chloro group in this case) to form a new carbon-carbon bond. The aromatic ring and the chloro substituent of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate could potentially be utilized in Heck reactions under specific conditions .
These reactions are facilitated by the electron-withdrawing nature of the nitro group, which increases the electrophilicity of the aromatic ring .
Research indicates that dimethyl 2-(4-chloro-2-nitrophenyl)malonate exhibits various biological activities, including:
The synthesis of dimethyl 2-(4-chloro-2-nitrophenyl)malonate typically involves several steps:
This multi-step synthesis highlights the versatility and reactivity of both malonates and nitro-substituted aromatic compounds .
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate has several applications:
Interaction studies involving dimethyl 2-(4-chloro-2-nitrophenyl)malonate focus on its ability to bind with various biomolecules:
These studies are crucial for assessing its viability as a pharmaceutical agent and understanding its mechanism of action .
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate shares structural similarities with other compounds but exhibits unique properties due to its specific functional groups. Below are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dimethyl malonate | C₆H₁₀O₄ | Simple diester; lacks halogen and nitro groups |
Dimethyl 2-(4-nitrophenyl)malonate | C₁₁H₁₀N₂O₆ | Similar structure; lacks chlorine |
Dimethyl 2-(3-chloro-4-nitrophenyl)malonate | C₁₁H₁₀ClN₂O₆ | Different position of chlorine |
Ethyl 2-(4-chloro-2-nitrophenyl)malonate | C₉H₈ClN₂O₄ | Ethyl instead of methyl; affects solubility |
The presence of both chlorine and nitro groups in dimethyl 2-(4-chloro-2-nitrophenyl)malonate enhances its reactivity compared to simpler malonates, making it a more versatile compound in synthetic organic chemistry .